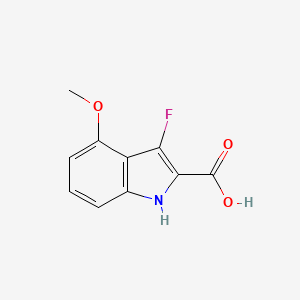![molecular formula C6H4Cl2N4 B13921862 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties .
準備方法
The synthesis of 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-amino-3-hetarylpyrazole with malonic acid under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents: Reagents such as organometallic compounds and bases are frequently used in these reactions.
Major Products: The products depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
科学的研究の応用
5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The compound exerts its effects primarily through the inhibition of CDKs, which play a vital role in cell cycle progression. By binding to the active site of these enzymes, 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine disrupts the phosphorylation of key proteins, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar compounds include other triazolo[1,5-c]pyrimidine derivatives such as:
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine These compounds share structural similarities but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of chlorine atoms and a methyl group in 5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine contributes to its distinct properties and potential as a therapeutic agent.
特性
分子式 |
C6H4Cl2N4 |
|---|---|
分子量 |
203.03 g/mol |
IUPAC名 |
5,7-dichloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H4Cl2N4/c1-3-9-5-2-4(7)10-6(8)12(5)11-3/h2H,1H3 |
InChIキー |
QNTXJOPLTSQUJL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=N1)C=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-](/img/structure/B13921780.png)
![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)
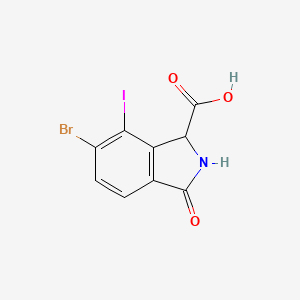

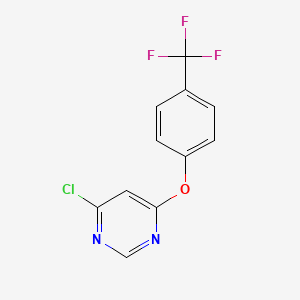
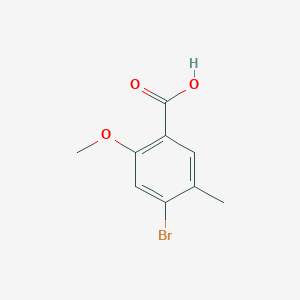
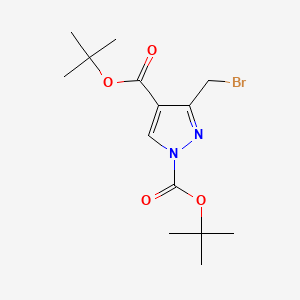
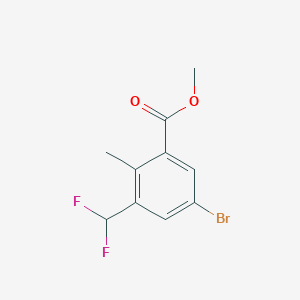
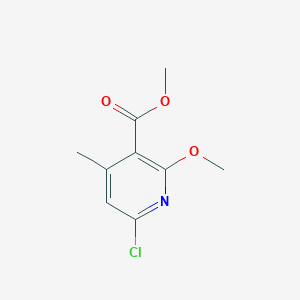
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13921838.png)
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
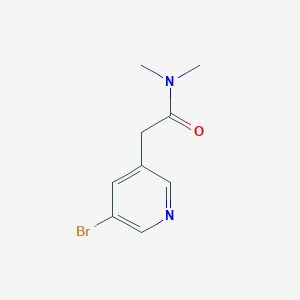
![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)
